4-(4-Chloro-3-fluorophenoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVAOBRUMZRTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275623 | |
| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-68-1 | |
| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Chloro 3 Fluorophenoxy Benzonitrile
Precursor Synthesis Strategies: Focus on 4-Chloro-3-fluorobenzonitrile
The synthesis of the key intermediate, 4-chloro-3-fluorobenzonitrile, is a critical first step. Methodologies for its preparation primarily revolve around the introduction of the fluorine atom onto a pre-existing chlorinated benzonitrile (B105546) structure through halogen exchange, along with other alternative synthetic approaches.
Halogen Exchange Reactions for Fluorobenzonitrile Synthesis
One of the most prominent methods for synthesizing fluorinated benzonitriles is through halogen exchange, a type of nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of a corresponding multi-chlorinated benzonitrile with an alkali metal fluoride (B91410). google.com The presence of the electron-withdrawing nitrile (-CN) group on the aromatic ring activates the chlorine atoms, facilitating their substitution by fluoride ions. guidechem.com
The success of halogen exchange reactions is highly dependent on the catalytic system and reaction conditions employed. These reactions are generally carried out using an alkali metal fluoride, such as potassium fluoride (KF), rubidium fluoride, or cesium fluoride, as the fluorine source. google.com Aprotic polar solvents like sulfolane, dimethyl sulfoxide (B87167) (DMSO), or 1,3-dimethyl-2-imidazolidone (DMI) are often used as the reaction medium. guidechem.comresearchgate.net
To enhance reaction rates and improve yields, phase transfer catalysts are frequently utilized. google.com These catalysts, which include quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetraphenylphosphine bromide) and crown ethers, facilitate the transfer of fluoride ions from the solid or aqueous phase to the organic phase where the reaction occurs. google.comguidechem.com The use of such catalysts can allow for lower reaction temperatures, which traditionally could be as high as 200°C to over 300°C, down to a more manageable range of 80°C to 220°C. google.comgoogle.com Microwave-assisted heating has also been shown to be an effective technique for accelerating the reaction and improving yields. guidechem.com
The table below summarizes various catalytic systems and conditions for halogen exchange reactions in fluorobenzonitrile synthesis.
| Reactant | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-chlorobenzonitrile | KF | Tetraphenylphosphine bromide | DMPU | 210 (Microwave) | 71.5 | guidechem.com |
| 4-chlorobenzonitrile (B146240) | KF | None | DMI | 280 | 89.5 | researchgate.net |
| Chlorobenzonitriles | Alkali Metal Fluorides | Quaternary Ammonium Compound | Optional | 80 - 220 | Not Specified | google.com |
DMPU: N,N'-Dimethylpropyleneurea, DMI: 1,3-dimethyl-2-imidazolidone
The halogen exchange fluorination reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which can be likened to a typical SN2 reaction. guidechem.comwikipedia.org The process is initiated by the attack of a fluoride ion on the carbon atom bearing a chlorine atom. The strong electron-withdrawing effect of the cyano group at the para-position activates the ortho- and meta-positioned chlorine atoms for nucleophilic attack. guidechem.com
In systems employing a phase transfer catalyst, the mechanism involves several key steps:
Dissolution and Ion Exchange : The alkali metal fluoride (e.g., KF) dissolves in a trace amount of water or a polar aprotic solvent. The phase transfer catalyst then undergoes ion exchange with the fluoride ions. guidechem.com
Extraction : The catalyst-fluoride ion pair is extracted into the organic phase. guidechem.com
Nucleophilic Attack : In the organic phase, the fluoride ion performs a nucleophilic attack on the chlorinated benzonitrile, displacing a chloride ion and forming the fluoro-substituted product. guidechem.com
Catalyst Regeneration : The catalyst cation pairs with the displaced chloride ion, returns to the aqueous/polar phase, and becomes available for another cycle. guidechem.com
This catalytic cycle allows for a continuous and efficient exchange process under milder conditions than uncatalyzed reactions.
Alternative Synthetic Routes to Halogenated Benzonitrile Intermediates
Beyond halogen exchange, other synthetic strategies can be employed to produce halogenated benzonitrile intermediates. One significant industrial method is the ammoxidation of the corresponding substituted toluene (B28343). For instance, 4-chlorobenzonitrile is produced commercially through the ammoxidation of 4-chlorotoluene. wikipedia.org This process involves the reaction of the substituted toluene with ammonia (B1221849) and oxygen at high temperatures over a catalyst. google.com
Another approach involves the modification of an existing benzonitrile. For example, nitration of p-chlorobenzonitrile with fuming nitric acid and concentrated sulfuric acid yields 4-chloro-3-nitrobenzonitrile. guidechem.com The nitro group in this intermediate can then potentially be converted to other functional groups or influence subsequent reactions.
Phenoxy Linkage Formation in 4-(4-Chloro-3-fluorophenoxy)benzonitrile Synthesis
The final step in the synthesis of the target compound is the formation of the diaryl ether linkage. This is typically achieved through a nucleophilic substitution reaction where a phenoxide displaces a halogen on an activated aromatic ring.
Etherification Reactions and Optimized Reaction Conditions
The formation of the diaryl ether in this compound is accomplished via a C-O cross-coupling reaction, often an Ullmann-type condensation. nih.govbeilstein-journals.org This reaction involves coupling an aryl halide with a phenol (B47542) in the presence of a base and a copper catalyst. jsynthchem.comjsynthchem.com In this specific synthesis, 4-cyanophenol would be reacted with 1,4-dichloro-2-fluorobenzene, or alternatively, 4-chloro-3-fluorophenol (B1349760) could be reacted with 4-chlorobenzonitrile or 4-fluorobenzonitrile.
Optimizing the reaction conditions is crucial for achieving high yields. Key parameters include the choice of catalyst, ligand, base, and solvent.
Catalyst : Copper(I) salts, particularly copper(I) iodide (CuI), are commonly used catalysts for these couplings. nih.govjsynthchem.com
Ligand : The efficiency of the copper catalyst is often enhanced by the addition of a ligand. N-aryl-N'-alkyl-substituted oxalamides and N,N-dimethylglycine have been shown to be effective ligands in promoting diaryl ether formation. nih.govbeilstein-journals.org
Base : A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). beilstein-journals.org
Solvent : Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are typically used. beilstein-journals.orgjsynthchem.com
Temperature : The reactions are generally conducted at elevated temperatures, often in the range of 80°C to 120°C. nih.govbeilstein-journals.org
An example of a similar reaction is the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, where 4-chlorophenol (B41353) is heated with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) (KOH) and a copper catalyst. nih.gov This demonstrates the general applicability of the copper-catalyzed etherification for constructing such phenoxy linkages.
The table below outlines typical conditions for copper-catalyzed diaryl ether synthesis.
| Aryl Halide | Phenol | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |
| (Hetero)aryl Chlorides | Phenols | CuI / Oxalamide | Not Specified | Not Specified | 120 | nih.gov |
| 4-bromoanisole | 4-methoxyphenol | CuI / N,N-dimethylglycine | K₃PO₄ | MeCN | 80 | beilstein-journals.org |
| Aryl Iodides | Phenols | CuI | Et₃N | DMF | Not Specified | jsynthchem.com |
MeCN: Acetonitrile, DMF: Dimethylformamide, Et₃N: Triethylamine
Application of Modern Coupling Reactions (e.g., Suzuki Coupling) in Phenoxybenzonitrile Scaffolds
The synthesis of complex organic molecules, including scaffolds related to phenoxybenzonitriles, has been significantly advanced by the advent of modern cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds. wikipedia.orgmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org
The fundamental mechanism of the Suzuki reaction involves a catalytic cycle comprising three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org This reaction is highly valued in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity and high stability of the boronic acid reagents. mdpi.comorganic-chemistry.org
While the diaryl ether bond in this compound is typically formed via nucleophilic aromatic substitution or Ullmann condensation, Suzuki coupling is instrumental in the further functionalization of the phenoxybenzonitrile scaffold. For instance, if a synthetic route required the addition of an aryl or alkyl group to either of the aromatic rings of the core structure, Suzuki coupling would be a primary method of choice. The reaction is widely used to synthesize substituted biphenyls and other biaryl derivatives, which are common structures in advanced materials and pharmaceuticals. nanochemres.org
The scalability and cost-effectiveness of the Suzuki reaction have been demonstrated in various industrial applications. For example, a key intermediate for the drug CI-1034 was synthesized on an 80-kilogram scale with a 95% yield using a Suzuki coupling between a triflate and a boronic acid. wikipedia.org The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
Below is an interactive table summarizing typical components used in Suzuki coupling reactions.
| Component | Examples | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The active catalyst that facilitates the C-C bond formation. |
| Ligand | Phosphines (e.g., PPh₃, PCy₃, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and modulates its reactivity. |
| Organoboron Reagent | Arylboronic acids, alkylboronic acids, potassium trifluoroborates, boronate esters | Provides one of the carbon fragments for the new C-C bond. organic-chemistry.org |
| Organohalide/Triflate | Aryl/vinyl chlorides, bromides, iodides, or triflates | Provides the other carbon fragment for the new C-C bond. |
| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH), Alkoxides (KOtBu) | Activates the organoboron reagent to facilitate transmetalation. wikipedia.orgorganic-chemistry.org |
| Solvent | Toluene, Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Water (often in biphasic systems) wikipedia.org | Solubilizes reactants and facilitates the reaction. |
Process Optimization and Scale-Up Considerations in Benzonitrile Derivative Synthesis
Transitioning the synthesis of benzonitrile derivatives from a laboratory setting to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Key considerations include reaction conditions, catalyst selection and recovery, and process simplification.
One major area of optimization is the development of "green" synthetic routes. For the synthesis of benzonitrile from benzaldehyde (B42025), traditional methods often suffer from harsh conditions and difficult separation processes. rsc.org A modern approach utilizes ionic liquids which can act as a co-solvent, catalyst, and phase-separation agent simultaneously. rsc.org In one optimized process, using hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt in conjunction with a recyclable ionic liquid led to a 100% conversion of benzaldehyde and 100% yield of benzonitrile under specific conditions (120°C for 2 hours). rsc.org This method eliminates the need for metal salt catalysts and simplifies product separation, as the ionic liquid phase can be easily recovered and reused. rsc.org
Another critical aspect of scale-up is catalyst efficiency and handling. The industrial production of benzonitrile and its derivatives often relies on the ammoxidation of toluene or its substituted analogues. medcraveonline.comwikipedia.org A significant challenge in this process is the need to use low reactant concentrations (typically 0.5–2%) to prevent combustion side reactions. medcraveonline.com Recent research has focused on developing novel nanocatalysts, such as transition metal oxide clusters fabricated within the pores of β-zeolites. These confined-space catalysts effectively suppress combustion, allowing for much higher reactant concentrations (10-20%) while maintaining extremely high selectivity (up to 99%) for the desired nitrile product. This represents a substantial process intensification, leading to higher throughput and improved economics on a large scale. medcraveonline.com
When scaling up batch processes, precise control over reaction parameters is crucial. A patented method for producing o-chlorobenzonitrile on a 3000 kg scale involves the cyanation of o-chlorobenzotrichloride. The process requires careful temperature control, ramping up to 195°C and holding for approximately 30 hours until chromatographic analysis confirms the reaction is complete. google.com The final product is then isolated via reduced pressure distillation. google.com Such large-scale operations necessitate robust equipment and stringent monitoring to manage heat transfer and handle byproducts like hydrochloric acid safely. google.com
The table below outlines various strategies and their impact on the synthesis of benzonitrile derivatives, comparing traditional and optimized approaches.
| Parameter | Traditional Method | Optimized/Scale-Up Approach | Benefit of Optimization |
| Catalysis | Homogeneous metal salts, often not recovered. rsc.org | Recyclable ionic liquids, heterogeneous nanocatalysts (e.g., metal oxides in zeolites). rsc.orgmedcraveonline.com | Reduced cost, simplified purification, improved sustainability. |
| Reactant Concentration | Low (e.g., 0.5-2% toluene in ammoxidation). medcraveonline.com | High (e.g., 10-20% toluene) using advanced catalysts. medcraveonline.com | Increased reactor throughput, improved process efficiency. |
| Solvent/Reaction Medium | Volatile organic solvents (e.g., DMF). rsc.org | Recyclable ionic liquids that also serve as catalysts. rsc.org | Simplified separation, reduced solvent waste, greener process. rsc.org |
| Reaction Time | Can be lengthy (e.g., >4.5 hours). rsc.org | Optimized conditions can significantly reduce time (e.g., 2 hours). rsc.org | Higher productivity, lower energy consumption. |
| Yield | Variable, often below 95%. rsc.orgpatsnap.com | Can achieve near-quantitative yields (97-100%). rsc.orgrsc.org | Maximized product output, minimized waste. |
| Process Control | Standard laboratory monitoring. | Rigorous in-process controls (e.g., chromatographic tracking) for large-scale batches (e.g., 3000 kg). google.com | Ensures batch consistency, safety, and high product purity on an industrial scale. |
Advanced Spectroscopic Characterization Methodologies for 4 4 Chloro 3 Fluorophenoxy Benzonitrile
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy is a crucial tool for identifying functional groups and probing molecular structure. FT-IR and FT-Raman are complementary techniques; FT-IR measures the absorption of infrared radiation by a molecule, while FT-Raman measures the inelastic scattering of laser light. indexcopernicus.comnih.gov The combination of both methods provides a more complete picture of the vibrational modes of a molecule, as some modes may be strong in IR and weak in Raman, or vice versa. indexcopernicus.com
Elucidation of Molecular Vibrations and Functional Group Modes
The vibrational spectrum of 4-(4-chloro-3-fluorophenoxy)benzonitrile is expected to exhibit a series of characteristic bands corresponding to its distinct functional groups and structural components. Analysis of related substituted benzonitriles and diaryl ethers allows for the prediction of these vibrational modes. nih.govnih.govresearchgate.net
Key functional group vibrations include:
Nitrile Group (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is one of the most characteristic features of benzonitrile (B105546) derivatives, typically appearing in the 2220-2240 cm⁻¹ region. researchgate.net
Diaryl Ether Linkage (Ar-O-Ar): The C-O-C ether linkage gives rise to two characteristic stretching vibrations: an asymmetric stretch, which is typically strong in the IR spectrum and appears around 1200-1270 cm⁻¹, and a symmetric stretch, which is often weaker and found near 1020-1075 cm⁻¹.
Aromatic Rings: The two phenyl rings produce a series of bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically result in multiple bands in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending deformations also provide structural information. orientjchem.org
Halogen Substituents: The C-F and C-Cl bonds also have characteristic stretching vibrations. The C-F stretch is anticipated as a strong band in the 1100-1300 cm⁻¹ region, while the C-Cl stretch is expected at a lower frequency, generally in the 600-800 cm⁻¹ range.
A summary of the predicted key vibrational modes for this compound is presented in the table below.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1200 - 1270 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
Conformational Analysis via Vibrational Spectroscopy
The structure of this compound is not rigid; rotation is possible around the C-O bonds of the ether linkage, leading to the existence of different conformers. yorku.ca These conformers represent distinct spatial arrangements of the two aromatic rings relative to each other and may have different energies and populations at room temperature.
Vibrational spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), is a powerful tool for conformational analysis. mdpi.comarxiv.org Theoretical calculations can predict the geometries, relative energies, and vibrational spectra of the possible stable conformers. mdpi.com By comparing the experimentally recorded FT-IR and FT-Raman spectra with the simulated spectra for each conformer, it is possible to identify the predominant conformation present in the sample. nih.gov Subtle differences in the vibrational frequencies and intensities of certain bands, particularly those involving the ether linkage and the aromatic rings, can serve as markers for specific conformers. mdpi.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. researchgate.netwpmucdn.com By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms can be established. omicsonline.orgresearchgate.net
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show signals for seven aromatic protons, distributed between the two substituted rings. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the various substituents. pdx.eduusp.br
Benzonitrile Ring: This ring is para-substituted by the nitrile group and the ether oxygen. This substitution pattern will result in an AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the electron-donating ether group are expected to be shielded (shifted upfield) compared to the two protons ortho to the electron-withdrawing nitrile group.
4-Chloro-3-fluorophenyl Ring: This ring contains three protons. Their signals will be more complex due to spin-spin coupling with each other and with the fluorine atom. The proton between the chlorine and fluorine atoms is expected to be a doublet of doublets. The other two protons will also show splitting patterns consistent with their positions relative to each other and the fluorine atom.
The predicted assignments are detailed in the following table.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2', H-6' | 7.0 - 7.2 | Doublet | J(H,H) ≈ 8.5 |
| H-3', H-5' | 7.6 - 7.8 | Doublet | J(H,H) ≈ 8.5 |
| H-2 | 7.1 - 7.3 | Doublet of doublets | J(H,H) ≈ 8.7, J(H,F) ≈ 10.5 |
| H-5 | 7.4 - 7.6 | Doublet of doublets | J(H,H) ≈ 2.5, J(H,F) ≈ 8.5 |
Carbon-13 NMR (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituents. oregonstate.edu Quaternary carbons (those not bonded to any hydrogen) are typically observed as weaker signals.
Benzonitrile Ring: Four distinct signals are expected for this ring. The carbon of the nitrile group (C≡N) will appear around 118 ppm, while the carbon atom attached to it (C-4') will be significantly shielded. nih.gov The carbon attached to the ether oxygen (C-1') will be deshielded, appearing far downfield.
4-Chloro-3-fluorophenyl Ring: Six unique carbon signals are expected. The carbons directly bonded to the electronegative oxygen, fluorine, and chlorine atoms (C-1, C-3, C-4) will have their chemical shifts significantly influenced. Furthermore, the carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). mdpi.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~155 (d, J(C,F) ≈ 2-4 Hz) |
| C-2 | ~118 |
| C-3 | ~158 (d, ¹J(C,F) ≈ 250 Hz) |
| C-4 | ~125 (d, J(C,F) ≈ 20 Hz) |
| C-5 | ~128 |
| C-6 | ~122 |
| C-1' | ~162 |
| C-2', C-6' | ~119 |
| C-3', C-5' | ~135 |
| C-4' | ~108 |
Fluorine-19 NMR (¹⁹F NMR) and Multi-Nuclei NMR Techniques
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally valuable and highly sensitive tool for structural analysis. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. acs.org
A single resonance is expected in the ¹⁹F NMR spectrum for this compound. The chemical shift of this signal is highly sensitive to its electronic environment. nih.govazom.com This signal would likely appear as a doublet of doublets due to coupling with the two ortho protons (H-2 and H-5). acs.org
To definitively connect all the assignments made in the individual 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. omicsonline.orgcore.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons they are directly attached to, confirming the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the benzonitrile protons (H-2'/6') through the ether oxygen to the carbons of the other ring (C-1). core.ac.uk
These multi-nuclei techniques provide a comprehensive and unambiguous assignment of all ¹H and ¹³C signals, confirming the precise structure of this compound. researchgate.net
An article focusing on the advanced spectroscopic characterization of this compound cannot be generated at this time. Extensive searches for specific experimental data regarding the mass spectrometry and X-ray diffraction of this compound have not yielded the detailed research findings required to accurately and thoroughly populate the requested sections.
The available information confirms the basic properties of this compound, such as its molecular formula (C₁₃H₇ClFNO) and molecular weight (247.65 g/mol ). However, specific data on its mass spectrometric fragmentation patterns, molecular ion peaks, and detailed purity assessment via mass spectrometry are not publicly available. Similarly, crystallographic data, including the crystal system, space group, and unit cell dimensions determined through X-ray diffraction studies, could not be located.
To provide a scientifically accurate and data-rich article as per the instructions, including detailed research findings and data tables for sections 3.3 and 3.4, access to peer-reviewed scientific literature or specialized chemical databases containing the specific analytical data for this compound is necessary. Without this foundational data, any attempt to write the specified sections would be speculative and would not meet the required standards of a professional and authoritative article.
Computational and Theoretical Investigations of 4 4 Chloro 3 Fluorophenoxy Benzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No specific studies detailing DFT calculations for 4-(4-Chloro-3-fluorophenoxy)benzonitrile were found.
Electronic Structure and Energetic Properties
No specific data on the electronic structure or energetic properties (e.g., HOMO-LUMO energies, total energy) of this compound are available in the reviewed literature.
Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Fukui Functions, Chemical Potential)
No published research provides calculations of reactivity descriptors for this compound.
Conformational Analysis and Torsion Angle Studies
Specific conformational analyses, including potential energy surface scans and key torsion angle data for this compound, have not been reported in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscape Exploration
No studies utilizing molecular dynamics simulations to explore the conformational landscape of this compound were identified.
In Silico Prediction of Chemical Reactivity and Stability
There are no specific in-silico predictions concerning the chemical reactivity and stability of this compound available in published research.
Reaction Chemistry and Transformational Studies of 4 4 Chloro 3 Fluorophenoxy Benzonitrile
Nucleophilic Aromatic Substitution Reactions at Halogenated Phenyl Moieties
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by the presence of electron-withdrawing groups. libretexts.org In the case of 4-(4-Chloro-3-fluorophenoxy)benzonitrile, the 4-cyanophenoxy moiety acts as a moderate electron-withdrawing group, which deactivates its own ring towards nucleophilic attack but activates the attached 4-chloro-3-fluorophenyl ring.
The substitution can theoretically occur at the position of the chlorine or the fluorine atom. The outcome of such a reaction is dictated by two main factors:
The position of the halogen relative to the activating group (the ether linkage). The activating effect of an electron-withdrawing group is strongest at the ortho and para positions. libretexts.org In this molecule, the chlorine atom is at the C4 position (para to the ether linkage), while the fluorine atom is at the C3 position (meta to the ether linkage).
The intrinsic reactivity of the leaving group. In nucleophilic aromatic substitution, the carbon-fluorine bond is significantly more polarized and often more susceptible to cleavage by nucleophiles than the carbon-chlorine bond. The general order of reactivity for halogens as leaving groups in SNAr reactions is F >> Cl > Br > I. nih.gov
Given these principles, the chlorine atom at the C4 position is electronically activated, being para to the ether. However, the fluorine atom is generally a much better leaving group in SNAr reactions. The presence of the electron-withdrawing nitrile group on the adjacent ring enhances the electrophilicity of the halogenated ring, making substitution reactions feasible under appropriate conditions with strong nucleophiles like alkoxides, thiolates, or amines. The regioselectivity of the substitution would depend on the specific reaction conditions and the nucleophile used, representing a balance between electronic activation (favoring chlorine substitution) and leaving group ability (favoring fluorine substitution).
| Factor | Influence on Chlorine (C4) | Influence on Fluorine (C3) | Probable Outcome |
| Position | para to activating ether group (Favorable) | meta to activating ether group (Unfavorable) | Favors substitution at C4 |
| Leaving Group Ability | Good leaving group | Excellent leaving group (more reactive than Cl) | Favors substitution at C3 |
| Overall Reactivity | Electronically activated position | Better leaving group | The reaction site is sensitive to conditions; substitution at the C4-Cl position is often favored due to superior electronic activation. |
Reactions Involving the Nitrile Functional Group (e.g., Hydrolysis, Reduction)
The nitrile (cyano) group is a versatile functional group that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction. libretexts.orglibretexts.org These transformations are robust and widely applicable to aromatic nitriles.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This reaction typically proceeds through an amide intermediate and can be performed under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis: Heating the compound with an aqueous acid (e.g., HCl or H₂SO₄) first produces an intermediate amide, 4-(4-chloro-3-fluorophenoxy)benzamide, which upon further heating is hydrolyzed to 4-(4-chloro-3-fluorophenoxy)benzoic acid and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis: Heating with an aqueous base (e.g., NaOH) also proceeds through the amide intermediate but yields the carboxylate salt (e.g., sodium 4-(4-chloro-3-fluorophenoxy)benzoate). Ammonia (B1221849) is liberated during this process. Subsequent acidification is required to obtain the free carboxylic acid. youtube.comopenstax.org
Reduction: The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.org
Reduction to Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding [4-(4-chloro-3-fluorophenoxy)phenyl]methanamine. The reaction involves the addition of two hydride equivalents. libretexts.orgresearchgate.net
Reduction to Aldehyde: A partial reduction to the aldehyde can be achieved using a less reactive hydride reagent such as diisobutylaluminium hydride (DIBALH) at low temperatures. This reaction stops at the imine stage, which is then hydrolyzed during aqueous workup to produce 4-(4-chloro-3-fluorophenoxy)benzaldehyde. libretexts.org
| Reagent(s) | Conditions | Product | Functional Group Transformation |
| H₃O⁺ (e.g., aq. HCl) | Heat | 4-(4-Chloro-3-fluorophenoxy)benzoic acid | -C≡N → -COOH |
| 1. OH⁻ (e.g., aq. NaOH), Heat2. H₃O⁺ | Sequential | 4-(4-Chloro-3-fluorophenoxy)benzoic acid | -C≡N → -COOH |
| 1. LiAlH₄2. H₂O | Sequential | [4-(4-Chloro-3-fluorophenoxy)phenyl]methanamine | -C≡N → -CH₂NH₂ |
| 1. DIBALH, -78 °C2. H₂O | Sequential | 4-(4-Chloro-3-fluorophenoxy)benzaldehyde | -C≡N → -CHO |
Phenoxy Ether Cleavage and Rearrangement Reactions
Diaryl ethers, such as the phenoxy linkage in this compound, are characterized by high thermal and chemical stability. The ether bond is strong due to the sp² hybridization of the carbon atoms, and its cleavage requires harsh reaction conditions.
Cleavage of the C-O ether bond typically necessitates the use of strong acids. For example, heating with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether, leading to the formation of a phenol (B47542) and an aryl halide. In this specific molecule, such a reaction would be expected to yield 4-cyanophenol and 1-bromo-4-chloro-3-fluorobenzene (with HBr). Lewis acids, most notably boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl ethers, often allowing the reaction to proceed at lower temperatures.
Rearrangement reactions involving the diaryl ether scaffold of this compound are not common. Classic aromatic rearrangement reactions like the Fries or Claisen rearrangements are not applicable to this structure. The stability of the diaryl ether linkage makes it a robust structural component under most synthetic conditions, other than those explicitly designed for its cleavage.
Derivatization Strategies for Analog Synthesis and Functionalization
The chemical handles present in this compound provide multiple avenues for derivatization to generate a library of analogs. These strategies are crucial for structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science. jfda-online.com The functionalization can be targeted at the halogenated ring or the nitrile group.
Derivatization via Nucleophilic Aromatic Substitution: As discussed in section 5.1, the chlorine and fluorine atoms can be displaced by various nucleophiles to introduce new functional groups.
Ether and Thioether Analogs: Reaction with alkoxides (e.g., sodium methoxide) or thiolates can replace the chloro group to form new ether or thioether linkages.
Amine Analogs: Reaction with primary or secondary amines can be used to synthesize a wide range of aniline (B41778) derivatives, which are common in pharmaceutical compounds.
Derivatization via Nitrile Group Transformation: The reactions outlined in section 5.2 provide a powerful platform for creating derivatives with different polar and hydrogen-bonding characteristics.
Amides and Carboxylic Acids: Hydrolysis of the nitrile provides access to the corresponding amide and carboxylic acid, which can then be used in further coupling reactions (e.g., amide bond formation) to attach larger and more complex side chains.
Amines: Reduction to the benzylamine (B48309) derivative introduces a basic center and a site for further functionalization, such as acylation or alkylation.
Heterocyclic Analogs: Aromatic nitriles can also serve as precursors for the synthesis of nitrogen-containing heterocycles. For instance, reaction with sodium azide (B81097) (often with a Lewis acid catalyst) can convert the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid. guidechem.com
This multi-pronged approach allows for systematic modification of the parent structure to fine-tune its physicochemical and biological properties.
| Reaction Site | Reaction Type | Reagents | Potential Derivative Class |
| Halogenated Phenyl Ring | SNAr | R-O⁻, R-S⁻, R₂N-H | Ethers, Thioethers, Amines |
| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acids, Amides |
| Nitrile Group | Reduction | LiAlH₄ | Primary Amines |
| Nitrile Group | Cycloaddition | NaN₃ | Tetrazoles |
Structure Activity Relationships Sar and Structure Property Relationships Spr in Substituted Phenoxybenzonitrile Systems
Impact of Halogen Substitution Patterns on Molecular Functionality
Halogen atoms are key substituents in many biologically active phenoxybenzonitrile derivatives. Their position, number, and identity significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its functionality.
The specific placement of halogen atoms on the phenyl rings can dramatically alter the biological activity of phenoxybenzonitrile compounds. This is largely due to the electronic effects of halogens, which are a combination of inductive and resonance effects. Halogens are electron-withdrawing through the sigma bond (inductive effect) and can be electron-donating through their lone pairs into the pi-system (resonance effect). The net electronic effect depends on the specific halogen and its position relative to other functional groups.
The electronic effects of substituents on the benzonitrile (B105546) ring also play a crucial role. The cyano group is strongly electron-withdrawing, and its electronic interplay with other substituents will modulate the reactivity and binding affinity of the molecule. pku.edu.cn The relative positions of the chloro and fluoro substituents in "4-(4-Chloro-3-fluorophenoxy)benzonitrile" create a specific electrostatic potential map across the molecule, which is a key determinant in its interaction with biological receptors.
The nature of the halogen atom itself has a profound impact on molecular interactions. Chlorine and fluorine, while both halogens, possess distinct properties that influence their roles in structure-activity relationships.
Fluorine: Due to its high electronegativity and small size, fluorine can form strong hydrogen bonds and alter the pKa of nearby functional groups. Its introduction can also block metabolic pathways, thereby increasing the bioavailability and in vivo stability of a compound. In the context of "this compound," the fluorine atom at the 3-position of the phenoxy ring significantly influences the electronic nature of that ring.
Chlorine: Chlorine is larger and less electronegative than fluorine but is more polarizable. It can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can be a significant factor in ligand-receptor binding. The 4-chloro substituent on the phenoxy ring of the target compound can thus engage in specific interactions within a biological target that a fluorine atom at the same position might not.
The combination of both chlorine and fluorine in "this compound" provides a unique blend of electronic and steric properties that can lead to enhanced biological activity compared to analogues with single halogen substitutions. The interplay between the electron-withdrawing nature of both halogens and their different capacities for non-covalent interactions is a key aspect of its molecular design.
Role of the Phenoxy Linkage in Modulating Molecular Recognition
In many diaryl ether-based bioactive compounds, the ether oxygen can act as a hydrogen bond acceptor, further anchoring the molecule within a binding pocket. nih.gov The presence of this linkage is often crucial for biological activity, as its removal can lead to a significant loss of potency. nih.gov This highlights the importance of the spatial arrangement of the two aryl moieties and the potential for specific interactions involving the ether oxygen in molecular recognition processes. nih.govmdpi.com Diaryl ethers are a prominent scaffold in numerous agrochemicals and pharmaceuticals, indicating the versatility of this structural motif in interacting with a wide range of biological targets. acs.orgresearchgate.netnih.gov
Influence of Substituents on Benzonitrile Moiety
The benzonitrile moiety is a key component of the "this compound" structure, and its electronic properties are heavily influenced by substituents. The cyano (-C≡N) group is a strong electron-withdrawing group, which polarizes the aromatic ring and can participate in dipole-dipole interactions and hydrogen bonding.
Correlation of Structural Features with Specific Biological Activities
The specific combination of structural features in "this compound" and related compounds can be correlated with various biological activities, including herbicidal, fungicidal, and insecticidal effects.
Herbicidal Activity: Many commercial herbicides are based on the diaryl ether scaffold. acs.orgresearchgate.net Their mode of action often involves the inhibition of specific plant enzymes. The substitution pattern of halogens and other groups on the aromatic rings is critical for achieving high potency and selectivity. fao.orgnih.govnih.gov For instance, certain substitution patterns can lead to the inhibition of protoporphyrinogen (B1215707) oxidase (PPO) or acetolactate synthase (ALS), crucial enzymes in chlorophyll (B73375) and amino acid biosynthesis, respectively. researchgate.net
The following table summarizes the general correlation between structural features and observed biological activities in phenoxybenzonitrile and related diaryl ether systems.
| Structural Feature | Potential Biological Activity | Rationale |
|---|---|---|
| Halogenated Phenoxy Ring | Herbicidal, Fungicidal, Insecticidal | Modulates electronic properties, lipophilicity, and metabolic stability. Can participate in halogen bonding. |
| Electron-Withdrawing Groups | Herbicidal | Often enhances binding to target plant enzymes. |
| Phenoxy Linkage | General Bioactivity | Provides optimal conformation for receptor binding and can act as a hydrogen bond acceptor. |
| Benzonitrile Moiety | Herbicidal, Insecticidal | Acts as a polar, electron-withdrawing group that can engage in specific interactions with target proteins. |
Structure-Property Relationships Governing Photophysical Characteristics (e.g., Mechanochromism, Thermally Activated Delayed Fluorescence)
Beyond their biological activities, substituted phenoxybenzonitrile systems can exhibit interesting photophysical properties, such as mechanochromism and thermally activated delayed fluorescence (TADF). These properties are highly dependent on the molecular structure and intermolecular interactions in the solid state.
Mechanochromism: This phenomenon involves a change in the luminescence color of a material upon the application of mechanical force, such as grinding or shearing. This change is typically due to a transition between different crystalline and amorphous states, which alters the intermolecular packing and π-π stacking interactions. In donor-acceptor molecules containing a benzonitrile unit, the presence of substituents can influence the crystal packing and the propensity for mechanochromism. rsc.org For example, bulky substituents may hinder dense packing, leading to weaker intermolecular interactions and a greater susceptibility to mechanical perturbation.
Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for efficient light emission from organic molecules by harvesting both singlet and triplet excitons. This process is highly desirable for applications in organic light-emitting diodes (OLEDs). TADF molecules typically possess a donor-acceptor structure, where the highest occupied molecular orbital (HOMO) is localized on the donor moiety and the lowest unoccupied molecular orbital (LUMO) is on the acceptor moiety. This spatial separation leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is a prerequisite for efficient TADF.
In phenoxybenzonitrile systems, the phenoxy group can act as an electron donor and the benzonitrile group as an electron acceptor. The substitution pattern on both rings can be used to tune the HOMO and LUMO energy levels and thereby modulate the S1-T1 energy gap and the TADF properties. researchgate.netbeilstein-journals.orgchemrxiv.orgwhiterose.ac.uk For instance, stronger donor or acceptor groups can alter the charge transfer character of the excited state and shift the emission wavelength. The presence of halogen atoms can also influence the spin-orbit coupling, which plays a role in the intersystem crossing and reverse intersystem crossing rates essential for TADF. rsc.orgnih.govrsc.org
The following table outlines the general structure-property relationships for photophysical characteristics in related benzonitrile systems.
| Structural Feature | Photophysical Property | Rationale |
|---|---|---|
| Donor-Acceptor Structure | Thermally Activated Delayed Fluorescence (TADF) | Spatial separation of HOMO and LUMO leads to a small S1-T1 energy gap. |
| Bulky Substituents | Mechanochromism | Can disrupt crystal packing, making the material more sensitive to mechanical force. |
| Halogen Substitution | TADF, Phosphorescence | Can influence spin-orbit coupling, affecting intersystem crossing rates. |
| Planarity/Torsion Angle | TADF, Emission Wavelength | Affects the degree of charge transfer and the energy of the excited state. |
Molecular Mechanism of Action Moa Elucidation for 4 4 Chloro 3 Fluorophenoxy Benzonitrile and Its Analogs
Target Identification Methodologies
Identifying the direct molecular targets of a small molecule like 4-(4-Chloro-3-fluorophenoxy)benzonitrile is foundational to understanding its MoA. Various advanced techniques are employed to pinpoint these interactions within a complex cellular environment. nih.gov
Chemical probe-based approaches are direct biochemical methods used to isolate and identify the binding partners of a small molecule. nih.govresearchgate.net These techniques involve modifying the compound of interest to create a "probe" that can be used to "fish out" its target proteins from a cell lysate.
Affinity Pulldown: This method involves immobilizing a derivative of this compound onto a solid support, such as beads. When a cell lysate is passed over these beads, the target protein binds to the immobilized compound. After washing away non-specific binders, the target protein can be eluted and identified, often using mass spectrometry. rsc.org
Photoaffinity Labeling: In this technique, the small molecule is modified with a photoreactive group and often a tag for enrichment. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein in close proximity. The tagged protein can then be isolated and identified. This method has the advantage of capturing interactions that might be transient or have lower affinity. researchgate.net
These affinity-based methods provide direct physical evidence of a drug-target interaction, which is a crucial piece of the MoA puzzle. nih.govrsc.org
Label-free methods offer the advantage of studying drug-target interactions in their native cellular context without chemically modifying the compound, which could alter its binding properties. The Cellular Thermal Shift Assay (CETSA) is a prominent example of such an approach. nih.govacs.orgtandfonline.com
CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein can increase the protein's thermal stability. nih.gov In a typical CETSA experiment, intact cells or cell lysates are treated with the compound and then heated to various temperatures. The soluble protein fraction is then analyzed to determine the melting curve of the target protein. A shift in this curve in the presence of the compound indicates direct target engagement. acs.orgtandfonline.comacs.org This technique is invaluable for confirming that a drug binds to its intended target within the complex environment of a cell. nih.govaacrjournals.org
Table 1: Comparison of Target Identification Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| Affinity Pulldown | Immobilized compound captures binding partners from cell lysate. | Direct identification of binding proteins. | Requires chemical modification of the compound; potential for non-specific binding. |
| Photoaffinity Labeling | Photoreactive probe covalently links to the target upon UV exposure. | Captures transient interactions; provides strong evidence of direct binding. | Requires synthesis of a specialized probe; potential for off-target labeling. |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Label-free; confirms target engagement in intact cells. | Indirect method; may not be suitable for all protein targets. |
Genetic approaches provide an alternative and complementary way to infer the target of a small molecule by observing how its effects are modified by specific gene mutations. unimib.it Techniques like chemical-genetic interaction profiling can identify genes that, when mutated, either enhance or suppress the cellular phenotype caused by the compound. rsc.org
For instance, if a cell with a partial loss-of-function mutation in a particular gene shows increased sensitivity to this compound, it suggests that the protein product of that gene may be the drug's target or part of the targeted pathway. rsc.org Large-scale screening using libraries of mutant yeast or human cell lines can generate a "chemical-genetic interaction profile" for the compound, which can then be compared to profiles of molecules with known targets to infer its MoA. unimib.itresearchgate.net
Molecular Interaction Analysis with Specific Biological Targets (e.g., Androgen Receptor Modulation)
Once a potential target is identified, detailed studies are necessary to characterize the molecular interactions. For analogs of this compound, a significant area of investigation has been their interaction with the androgen receptor (AR).
Some analogs of this compound have been identified as selective androgen receptor modulators (SARMs). nih.gov For example, the compound (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), which shares a similar structural motif, has been shown to have a high binding affinity for the androgen receptor. nih.gov
Further studies on other AR-targeting compounds have shown that they can bind to a specific site on the AR's ligand-binding domain known as the Binding Function 3 (BF3) pocket. nih.gov This interaction can block the necessary conformational changes and co-chaperone interactions required for the receptor's nuclear translocation and subsequent activation of gene transcription. nih.gov This provides a clear, mechanistic understanding of how these compounds can modulate AR activity. Another transdermal SARM, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, has also been developed for muscle atrophy, highlighting the therapeutic potential of this class of compounds. figshare.com
Pathway Perturbation Studies in Relevant Biological Systems
Beyond direct target engagement, it is crucial to understand how a compound affects the broader cellular signaling networks. Pathway perturbation studies aim to map the downstream consequences of the drug-target interaction. nih.gov
This can be achieved through various "omics" approaches, such as transcriptomics (measuring changes in gene expression) and proteomics (analyzing changes in protein levels and post-translational modifications). By treating relevant cell models with this compound and analyzing these global changes, researchers can identify which signaling pathways are significantly altered. nih.gov For example, if the compound targets the androgen receptor, one would expect to see changes in the expression of androgen-responsive genes. nih.gov
Computational methods can then be used to integrate this data with known pathway information to build a comprehensive picture of the compound's effects on cellular function. nih.gov This approach not only helps to confirm the on-target MoA but can also reveal unexpected off-target effects or novel mechanisms of action. nih.gov
Understanding On-Target and Potential Off-Target Molecular Effects at a Mechanistic Level
A thorough MoA elucidation must distinguish between on-target effects, which are a direct consequence of the drug binding to its intended target, and off-target effects, which arise from interactions with other molecules in the cell. mdpi.comtargetedonc.com
On-target effects are the intended pharmacological outcomes. For a SARM, this would be the modulation of androgen receptor activity in specific tissues. targetedonc.com
Off-target effects can lead to unexpected side effects or toxicities. youtube.comnih.govresearchgate.net These are often due to the compound's structural similarity to other molecules or its ability to bind to multiple targets. youtube.com
Distinguishing between these two types of effects is critical for drug development. youtube.com A combination of the methodologies described above can help to build a comprehensive profile of a compound's selectivity. For example, proteome-wide CETSA can be used to assess a compound's binding to a wide range of proteins, not just the intended target. tandfonline.com Similarly, chemical proteomics approaches can identify a broader set of interacting proteins. researchgate.net Understanding the full spectrum of a compound's molecular interactions is essential for predicting its efficacy and potential for adverse effects. mdpi.comresearchgate.net
Analytical Method Development for 4 4 Chloro 3 Fluorophenoxy Benzonitrile in Research Contexts
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic techniques are the cornerstone of analytical chemistry for separating and quantifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for the analysis of organic compounds like 4-(4-chloro-3-fluorophenoxy)benzonitrile.
Reverse-phase HPLC (RP-HPLC) is a primary technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. For this compound, a C18 or a phenyl-based stationary phase would be suitable due to the aromatic nature of the molecule. The inclusion of fluorine in the molecule's structure may also warrant the exploration of fluorinated HPLC phases, which can offer unique selectivity for halogenated compounds.
A typical HPLC method for the analysis of this compound would involve a gradient elution to ensure the separation of the main compound from any potential impurities. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a buffer like ammonium (B1175870) formate (B1220265) for MS compatibility) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of the benzonitrile (B105546) chromophore.
Method validation, in accordance with International Conference on Harmonisation (ICH) guidelines, is essential to ensure the reliability of the analytical data. This includes assessing parameters such as specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be an effective tool for its analysis. The choice of the GC column is critical, with mid-polarity columns such as those with a 5% phenyl-polysiloxane stationary phase often providing good resolution for aromatic compounds.
For quantitative analysis, an internal standard method is typically employed to improve precision and accuracy. The sample preparation for GC analysis would involve dissolving the compound in a suitable volatile organic solvent.
Table 2: Representative GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Mass Spectrometry-Based Quantification and Metabolite Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the quantification of compounds in complex matrices and for the identification of metabolites. nih.gov For quantitative analysis of this compound, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ or the molecular ion M⁺˙) and monitoring its fragmentation into specific product ions.
Metabolite profiling is crucial for understanding the biotransformation of a compound. In vitro studies using liver microsomes or hepatocytes, followed by LC-MS/MS analysis, can identify potential metabolites. Common metabolic pathways for a compound like this compound could include hydroxylation of the aromatic rings, cleavage of the ether bond, and conjugation reactions (e.g., glucuronidation or sulfation). High-resolution mass spectrometry (HRMS) is often employed for the accurate mass measurement of potential metabolites, aiding in the elucidation of their elemental composition.
Table 3: Postulated Mass Spectrometry Parameters for this compound
| Parameter | Value/Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 248.0 |
| Postulated Product Ions | m/z 139.0 (chlorofluorophenoxy fragment), m/z 102.0 (benzonitrile fragment) |
| Collision Energy | To be optimized |
Development of Specific Detection Methods for Related Benzonitrile Compounds
The development of specific detection methods for related benzonitrile compounds often leverages the common structural motifs within this class of molecules. For instance, the nitrile group can be a target for specific derivatization reactions to enhance detection by certain techniques. Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can also be used for the identification and differentiation of benzonitrile derivatives based on their unique vibrational frequencies.
In a research context, where a variety of structurally similar benzonitrile compounds may be synthesized, the development of a platform analytical method is highly efficient. A generic gradient HPLC method coupled with mass spectrometry can often be adapted with minor modifications to analyze a range of related compounds, saving significant method development time. The specificity in such cases is provided by the mass spectrometer, which can distinguish between compounds based on their mass-to-charge ratio and fragmentation patterns.
Environmental Fate and Degradation Studies of Benzonitrile Derivatives
Biotransformation Pathways in Environmental Matrices
The biotransformation of "4-(4-Chloro-3-fluorophenoxy)benzonitrile" in environmental matrices such as soil and water is expected to be primarily driven by microbial activity. The key transformation pathways are likely to involve the enzymatic breakdown of the nitrile group and the cleavage of the ether linkage, along with modifications to the aromatic rings.
Microbial Degradation Mechanisms
The microbial degradation of benzonitrile (B105546) derivatives often commences with the hydrolysis of the nitrile group. nih.govnih.gov This process is typically mediated by two main enzymatic pathways: the nitrile hydratase-amidase system and the nitrilase system. nih.govresearchgate.net
In the nitrile hydratase-amidase pathway, the nitrile group is first hydrated to the corresponding amide, "4-(4-Chloro-3-fluorophenoxy)benzamide". researchgate.net This amide is then further hydrolyzed by an amidase to produce the carboxylic acid, "4-(4-Chloro-3-fluorophenoxy)benzoic acid". nih.govresearchgate.net The nitrilase pathway, conversely, directly hydrolyzes the nitrile group to the carboxylic acid in a single step. nih.gov Soil bacteria, particularly species of Rhodococcus and Nocardia, have been shown to possess these enzymatic capabilities for other benzonitrile herbicides. nih.govresearchgate.net
Following the transformation of the nitrile group, the degradation of the resulting aromatic structures is likely to proceed through pathways established for halogenated aromatic compounds. nih.govnih.gov This typically involves hydroxylation of the aromatic rings by mono- or dioxygenase enzymes, leading to the formation of catecholic intermediates. nih.gov These catechols are then susceptible to ring cleavage, either through ortho- or meta-fission pathways, which breaks down the aromatic structure into aliphatic intermediates that can be further metabolized by microorganisms. nih.govnih.gov The ether linkage may also be cleaved, separating the two aromatic rings for subsequent degradation. nih.gov
Table 1: Postulated Microbial Degradation Steps for this compound
| Step | Transformation | Key Enzyme Classes (Postulated) | Resulting Intermediate |
| 1a | Nitrile to Amide | Nitrile hydratase | 4-(4-Chloro-3-fluorophenoxy)benzamide |
| 1b | Amide to Carboxylic Acid | Amidase | 4-(4-Chloro-3-fluorophenoxy)benzoic acid |
| 2 | Nitrile to Carboxylic Acid | Nitrilase | 4-(4-Chloro-3-fluorophenoxy)benzoic acid |
| 3 | Aromatic Ring Hydroxylation | Monooxygenase, Dioxygenase | Halogenated catechols |
| 4 | Ether Bond Cleavage | Etherase | Halogenated phenol (B47542) and benzonitrile derivatives |
| 5 | Aromatic Ring Cleavage | Dioxygenase | Aliphatic acids |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Identification of Persistent Metabolites
A significant concern with the environmental degradation of halogenated herbicides is the formation of persistent metabolites that may be more mobile or toxic than the parent compound. nih.govresearchgate.net For benzonitrile herbicides like dichlobenil, the amide metabolite (e.g., 2,6-dichlorobenzamide) has been found to be more persistent and mobile in soil than the original herbicide. researchgate.net
Based on this, it is plausible that "4-(4-Chloro-3-fluorophenoxy)benzamide" could be a persistent metabolite of "this compound" if the rate of amide hydrolysis is slower than the rate of nitrile hydration. Similarly, "4-(4-Chloro-3-fluorophenoxy)benzoic acid" could also accumulate if its subsequent degradation is slow. nih.gov The halogenated phenolic and catecholic intermediates formed during ring degradation may also exhibit persistence, as the carbon-halogen bond can be resistant to cleavage. nih.gov The formation of trifluoroacetic acid (TFA) has been noted as a persistent degradation product of some fluorinated compounds, although its relevance to this specific molecule requires further investigation. iaea.org
Abiotic Degradation Mechanisms in Environmental Contexts
In addition to microbial processes, abiotic degradation mechanisms, particularly photolysis, can contribute to the transformation of "this compound" in the environment. The presence of aromatic rings and halogen substituents suggests a potential for photodegradation in sunlit surface waters and on soil surfaces. acs.orgnih.gov
Photolysis of fluorinated and chlorinated aromatic compounds can proceed through various mechanisms, including reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, and photosubstitution, where a halogen is replaced by another group such as a hydroxyl group. acs.orgacs.org The carbon-fluorine bond is generally stronger than the carbon-chlorine bond, suggesting that dechlorination may be a more favorable photodegradation pathway. acs.org The ether linkage can also be susceptible to photolytic cleavage. The formation of various fluorinated and chlorinated photoproducts is possible, and these may have their own environmental fate and toxicity profiles. nih.govnih.gov Hydrolysis is not expected to be a major degradation pathway for the ether linkage under typical environmental pH conditions, but it could be more significant for the nitrile group, especially under alkaline conditions.
Environmental Persistence and Mobility Assessment of Halogenated Benzonitriles
The environmental persistence of halogenated organic compounds is a well-documented phenomenon. nih.gov The presence of chlorine and fluorine atoms in "this compound" is expected to increase its resistance to degradation, leading to a longer environmental half-life compared to its non-halogenated counterpart. nih.gov Factors such as the number and position of halogen substituents can significantly influence the rate of degradation.
The mobility of this compound in the environment will be largely governed by its sorption to soil and sediment. For hydrophobic organic compounds like halogenated aromatics, sorption is primarily controlled by the organic carbon content of the soil. osti.govresearchgate.net Compounds with higher hydrophobicity tend to sorb more strongly to soil organic matter, which reduces their mobility and leaching potential into groundwater. osti.gov However, the formation of more polar and water-soluble metabolites, such as the corresponding carboxylic acid, could increase the potential for transport in the aqueous phase. researchgate.net The mobility of persistent herbicides can be a long-term issue, with some compounds remaining biologically active for months to years. maine.gov
Table 2: Factors Influencing Environmental Persistence and Mobility of Halogenated Benzonitriles
| Factor | Influence on Persistence | Influence on Mobility |
| Halogenation | Increases persistence due to resistance to degradation. nih.gov | Generally decreases mobility due to increased hydrophobicity. |
| Soil Organic Matter | Can increase persistence by reducing bioavailability to microbes. | Decreases mobility through sorption. osti.gov |
| Microbial Activity | Decreases persistence through biodegradation. nih.gov | Can increase mobility through transformation to more polar metabolites. researchgate.net |
| Sunlight (Photolysis) | Decreases persistence in surface environments. acs.org | Can alter mobility depending on the properties of photoproducts. nih.gov |
| Soil pH and Temperature | Affects rates of both biotic and abiotic degradation. | Can influence sorption and transformation rates. |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Future Directions and Emerging Research Avenues for 4 4 Chloro 3 Fluorophenoxy Benzonitrile Research
Exploration of Novel Biological Target Classes and Therapeutic Modalities
The core structure of 4-(4-Chloro-3-fluorophenoxy)benzonitrile, which combines a benzonitrile (B105546) moiety with a substituted phenoxy group, is a common scaffold in molecules with biological activity. Future research is poised to explore its potential against a wider array of biological targets and in innovative therapeutic approaches.
Researchers are likely to investigate the activity of this compound and its derivatives against novel enzyme classes and receptor families implicated in a variety of diseases. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's pharmacokinetic properties, such as its metabolic stability and ability to cross cell membranes, making it an interesting candidate for targeting challenging biological targets.
Furthermore, the benzonitrile group itself is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor or be metabolically converted to an amidine, which can interact with different biological targets. The exploration of this compound in emerging therapeutic modalities, such as targeted protein degradation (e.g., as a component of proteolysis-targeting chimeras or PROTACs), could unlock new therapeutic possibilities. The unique substitution pattern on the phenoxy ring may offer specific interactions with target proteins, leading to the development of highly selective therapeutic agents.
Application in Advanced Materials Science and Optoelectronic Devices
Beyond its potential biological applications, the structural characteristics of this compound make it a candidate for investigation in the realm of materials science. Aromatic nitriles are known for their utility as building blocks for high-performance polymers and functional materials.
Future research could focus on incorporating this compound into novel polymeric structures. The presence of the polar nitrile group and the halogen atoms can impart desirable properties such as thermal stability, flame retardancy, and specific dielectric properties. These characteristics are highly sought after in advanced materials for electronics and aerospace applications.
Moreover, the phenoxy-benzonitrile linkage provides a degree of rotational freedom, which can influence the packing of molecules in the solid state and, consequently, their optical and electronic properties. The potential for this compound to exhibit interesting photophysical properties, such as fluorescence or phosphorescence, could be explored for applications in organic light-emitting diodes (OLEDs) or as a component in chemical sensors. The specific substitution pattern may allow for fine-tuning of these properties through synthetic modification.
Integration of Computational Chemistry and Machine Learning in Compound Design and Optimization
The advancement of computational tools is revolutionizing the process of chemical research and development. For this compound, the integration of computational chemistry and machine learning is expected to play a pivotal role in guiding future research efforts.
In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of this compound to various biological targets, thereby prioritizing experimental screening efforts. nih.gov These computational approaches can provide insights into the molecular interactions that govern biological activity, facilitating the rational design of more potent and selective derivatives. nih.gov
Furthermore, machine learning algorithms can be trained on existing chemical and biological data to predict the properties and potential applications of new compounds. By analyzing the structural features of this compound, machine learning models could suggest potential biological targets or predict its suitability for specific materials science applications. This data-driven approach can accelerate the discovery process and reduce the reliance on time-consuming and expensive experimental work. The use of computational spectroscopy can also aid in the characterization of novel derivatives. frontiersin.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Chloro-3-fluorophenoxy)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). For SNAr, activate the halogenated aromatic ring (e.g., 4-chloro-3-fluorophenol) using electron-withdrawing groups, and react with 4-cyanophenol under basic conditions (K₂CO₃/DMF, 80–120°C). For coupling reactions, use Pd catalysts with ligands like XPhos to facilitate phenoxy group attachment . Optimize yields by varying solvents (DMF, DMSO), temperature (80–150°C), and stoichiometric ratios (1:1.2 aryl halide to nucleophile). Monitor progress via TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks using ¹H/¹³C NMR in deuterated DMSO or CDCl₃. The benzonitrile carbon (C≡N) appears at ~110–120 ppm in ¹³C NMR. Aromatic protons from the chlorophenyl and fluorophenyl groups show splitting patterns consistent with para-substitution and meta-fluorine coupling .
- XRD : For crystal structure validation, grow single crystals via slow evaporation in ethanol/water. Compare unit cell parameters and bond angles with structurally related compounds like 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (reported in Acta Crystallographica) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C and 40°C for 4–8 weeks. Analyze degradation products via LC-MS. The nitrile group may hydrolyze to carboxylic acids under strongly acidic/basic conditions. Fluorine and chlorine substituents enhance thermal stability; differential scanning calorimetry (DSC) can determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How do electronic effects of the chloro-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups activate the aromatic ring toward nucleophilic substitution by polarizing the C–X bond (X = Cl, F). Use Hammett constants (σₚ for Cl = +0.23, F = +0.06) to predict regioselectivity. Computational studies (DFT) can model charge distribution and transition states. Compare with analogs like 2-(4-Chlorophenoxy)benzonitrile to assess substituent effects on reaction kinetics .
Q. What role does this compound play in medicinal chemistry as a precursor to bioactive molecules?
- Methodological Answer : The benzonitrile scaffold is a versatile intermediate for drug discovery. For example:
- Antifungal Agents : Modify the phenoxy group to introduce heterocycles (e.g., triazoles) via click chemistry, leveraging the nitrile’s compatibility with Cu(I)-catalyzed azide-alkyne cycloaddition .
- Kinase Inhibitors : Substitute the chloro-fluorophenyl group with sulfonamides or pyridines to enhance target binding. Validate activity via in vitro kinase assays (IC₅₀ measurements) .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in XRD data (e.g., bond lengths or angles) may arise from polymorphism or solvent inclusion. Use high-resolution synchrotron XRD and refine structures with software like SHELXL. Compare with published analogs, such as 4-Chloro-3-nitrobenzonitrile, to identify systematic errors. Employ Hirshfeld surface analysis to assess intermolecular interactions .
Q. What computational approaches are suitable for predicting the compound’s solubility and partition coefficient (log P)?
- Methodological Answer : Use quantum mechanical methods (e.g., COSMO-RS) to simulate solvation free energy in solvents like water, DMSO, or ethanol. Calculate log P via fragment-based methods (e.g., Crippen’s approach) or machine learning models (e.g., ALOGPS). Validate predictions experimentally using shake-flask/HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
